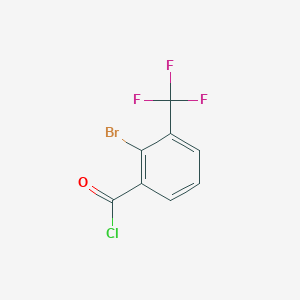

2-Bromo-3-(trifluoromethyl)benzoyl chloride

Description

BenchChem offers high-quality 2-Bromo-3-(trifluoromethyl)benzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-(trifluoromethyl)benzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-3-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClF3O/c9-6-4(7(10)14)2-1-3-5(6)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPQUMYYUFREOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 2-Bromo-3-(trifluoromethyl)benzoyl chloride

CAS Number: 1214376-97-2 Formula: C₈H₃BrClF₃O Molecular Weight: 287.46 g/mol [1][2][3]

Executive Summary & Chemical Identity

2-Bromo-3-(trifluoromethyl)benzoyl chloride is a high-value electrophilic building block used primarily in medicinal chemistry and agrochemical discovery.[1][2] Its structural uniqueness lies in its 1,2,3-trisubstitution pattern , which positions a reactive acyl chloride, a sterically demanding bromine, and a lipophilic trifluoromethyl group in immediate proximity.[1][2]

This "crowded" scaffold serves as a bifunctional linchpin :

-

The Acyl Chloride (C-1): Allows for immediate attachment to nucleophiles (amines, alcohols) to form the core skeleton.[2]

-

The Aryl Bromide (C-2): Serves as a latent handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling late-stage diversification.[1][2]

Physicochemical Characterization

| Property | Value | Note |

| CAS Number | 1214376-97-2 | Unique identifier |

| Appearance | White to off-white solid | Low-melting solid (estimated MP >25°C) |

| Boiling Point | ~240–250 °C (Predicted) | Decomposes/Hydrolyzes before boiling at atm pressure |

| Solubility | DCM, THF, Toluene | Reacts violently with water/alcohols |

| Storage | 2–8 °C, Inert Atmosphere | Moisture sensitive; store under Nitrogen/Argon |

Synthetic Utility & Mechanism

The strategic value of this compound lies in the ortho-effect exerted by the bromine atom at C-2.[1][2] While this steric bulk stabilizes the acyl chloride against incidental hydrolysis compared to non-substituted analogs, it also mandates specific activation protocols during synthesis.

The "Crowded Core" Challenge

The bromine atom at C-2 is flanked by the carbonyl (C-1) and the trifluoromethyl group (C-3).[1][2]

-

Electronic Effect: The electron-withdrawing CF₃ and Br groups make the carbonyl carbon highly electrophilic, increasing reactivity toward nucleophiles once the steric barrier is overcome.[1][2]

-

Steric Effect: The C-2 bromine forces the carbonyl group out of planarity with the benzene ring, potentially retarding reaction rates with bulky amines.[1][2]

Experimental Protocol: Synthesis from Parent Acid

Objective: Conversion of 2-bromo-3-(trifluoromethyl)benzoic acid to the acid chloride.

Rationale: Due to the steric hindrance at the ortho position, standard Thionyl Chloride (

Reagents

-

Substrate: 2-Bromo-3-(trifluoromethyl)benzoic acid (1.0 equiv)

-

Catalyst: N,N-Dimethylformamide (DMF) (1–2 drops, catalytic)[1][2]

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Dissolve the benzoic acid derivative in anhydrous DCM (0.2 M concentration).

-

Activation: Cool the solution to 0 °C in an ice bath. Add the catalytic DMF.[2]

-

Addition: Add Oxalyl Chloride dropwise via syringe over 10–15 minutes. Caution: Vigorous gas evolution (

, -

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

QC Check: Monitor by TLC (quench an aliquot with methanol to check for the methyl ester formation vs. the acid spot).[2]

-

-

Isolation: Concentrate the mixture in vacuo using a rotary evaporator. To ensure complete removal of excess oxalyl chloride, co-evaporate with anhydrous toluene (2x).

-

Product: The resulting residue is the crude acid chloride, typically used directly in the next step without chromatographic purification (which would hydrolyze the compound).

Downstream Application Pathways

The following Graphviz diagram illustrates the divergent synthesis potential of 2-Bromo-3-(trifluoromethyl)benzoyl chloride.

Figure 1: Divergent synthetic pathways utilizing the bifunctional nature of the scaffold.[1][2] The acid chloride allows immediate scaffold construction, while the bromine atom is reserved for late-stage cross-coupling.[1][2]

Safety & Handling (MSDS Summary)

Signal Word: DANGER

-

Hazard Statements:

-

PPE Requirements:

-

Spill Management: Do not use water. Neutralize with sodium bicarbonate or lime sand, then sweep up.

References

-

Sigma-Aldrich. 2-Bromo-3-(trifluoromethyl)benzoyl chloride Product Page. Link

-

PubChem. Compound Summary: 3-(Trifluoromethyl)benzoyl chloride (Analogous Reactivity Data). Link[1][2]

-

National Institute of Standards and Technology (NIST). Benzoyl chloride, 2-(trifluoromethyl)- (Isomer Data). Link

-

Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[2] (General reference for Acid Chloride synthesis using Oxalyl Chloride). Oxford University Press.[1][2]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 2-(Trifluoromethyl)benzoyl chloride [webbook.nist.gov]

- 3. 2-Bromo-3-trifluoromethyl-benzoyl chloride | 1214376-97-2 [sigmaaldrich.com]

- 4. 3-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 75257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

2-Bromo-3-(trifluoromethyl)benzoyl chloride safety data sheet (SDS)

CAS: 204302-37-0 | Formula: C₈H₃BrClF₃O | M.W.: 287.46 g/mol [1][2][3]

Part 1: Executive Summary & Strategic Value

For the Researcher: 2-Bromo-3-(trifluoromethyl)benzoyl chloride is a high-value electrophilic building block, primarily used in the synthesis of kinase inhibitors and agrochemical actives.[1][2][3] Its strategic importance lies in its dense functionalization :

-

Acid Chloride (C-1): A highly reactive electrophile for amide/ester formation.[1]

-

Bromine (C-2): A steric handle that forces out-of-plane twisting in biaryls (atropisomerism potential) and serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.[1][2][3]

-

Trifluoromethyl (C-3): Provides metabolic stability (blocking oxidative metabolism at the ring) and increases lipophilicity (

modulation).[1]

Application Scientist Note: The ortho-bromo substituent creates significant steric hindrance around the carbonyl carbon.[1][2] While this stabilizes the molecule slightly against ambient moisture compared to unsubstituted benzoyl chloride, it requires forcing conditions (higher temperature or stronger catalysts) during nucleophilic acyl substitutions compared to non-hindered analogs.[1][3]

Part 2: Chemical Identity & Physiochemical Profile[2][4]

| Property | Specification | Application Note |

| Appearance | Colorless to pale yellow liquid/low-melting solid | Often solidifies in the fridge; melt gently (<40°C) under inert gas before transfer.[1][2][3] |

| Boiling Point | ~95-105°C @ 1-5 mmHg (Predicted) | High boiling point requires high-vacuum distillation for purification; do not distill at atmospheric pressure (decomposition risk).[1][2][3] |

| Density | ~1.7 g/mL | Denser than water; sinks in aqueous biphasic washes (if not hydrolyzed).[1] |

| Solubility | DCM, THF, Toluene, Et₂O | Reacts violently with water, alcohols, and amines.[1][3] |

| Reactivity | Moisture Sensitive / Lachrymator | Hydrolyzes to release HCl gas and the corresponding benzoic acid.[1] |

Part 3: Hazard Assessment & Toxicology (The "Why")

Core Hazard: Skin Corrosion/Irritation (Category 1B) & Serious Eye Damage (Category 1). Unlike standard organic solvents, this compound does not just irritate; it chemically destroys tissue via rapid hydrolysis.[1][2]

The Hydrolysis Cascade (Mechanism of Injury)

Upon contact with mucosal membranes (eyes, lungs) or skin, the molecule reacts with tissue moisture.[1][3]

Figure 1: Mechanism of acute toxicity.[1][2][3] The release of HCl gas causes immediate chemical burns, while the lipophilic benzoic acid residue penetrates the dermis, potentially carrying the corrosive effect deeper.[1][2][3]

Part 4: Strategic Handling & Storage Protocol

Trustworthiness Check: A self-validating system for handling requires visual indicators of failure.[1][2]

-

Indicator: If the liquid is cloudy or has white solids precipitating at the bottom, it has hydrolyzed (formed the carboxylic acid anhydride or acid).[1][2] Purify before use.

4.1 Storage

-

Temperature: 2–8°C (Fridge).

-

Container: Tightly sealed glass vial with a PTFE-lined cap.[1][2] Parafilm is insufficient for long-term storage; use electrical tape or a secondary desiccator jar.[1][2][3]

4.2 Transfer Protocol (The "Double-Needle" Technique)

Avoid pouring.[1][2][3] Pouring introduces atmospheric moisture and risks drips.[1]

-

Setup: Flame-dry all glassware. Maintain a positive pressure of

.[1] -

Septum: Cap the source bottle with a rubber septum.

-

Pressure: Insert a

inlet needle into the headspace of the source bottle.[1] -

Draw: Use a dry syringe (glass or polypropylene) to withdraw the liquid.[1]

-

Transfer: Inject directly into the reaction flask through its septum.

Part 5: Synthetic Utility & Protocols

Experiment: Amide Coupling (Synthesis of a Kinase Inhibitor Intermediate)

Context: Coupling this sterically hindered acid chloride with an aniline requires a base to scavenge HCl and often a catalyst (DMAP) due to the ortho-bromo interference.[1][2][3]

Reagents:

-

2-Bromo-3-(trifluoromethyl)benzoyl chloride (1.0 equiv)[1][2][3]

-

Triethylamine (

) or DIPEA (1.2 equiv)[1][2][3] -

Dichloromethane (DCM), anhydrous (0.1 M concentration)[1][2][3]

Step-by-Step Workflow:

-

Preparation: Charge a flame-dried Round Bottom Flask (RBF) with the aniline and

in anhydrous DCM. Cool to 0°C.[1] -

Addition: Add the benzoyl chloride dropwise (neat or as a DCM solution) over 10-15 minutes.

-

Observation: White "smoke" (ammonium salt formation) will appear immediately.[1] This is normal.

-

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

-

Quench: Slowly add saturated

solution.-

Safety: Gas evolution (

) will occur if excess acid chloride is present.[1]

-

-

Workup: Extract with DCM (3x). Wash organics with 1M HCl (to remove unreacted aniline) and Brine.[1] Dry over

.[1]

Safe Handling Workflow Diagram

Figure 2: Operational workflow for ensuring user safety and chemical integrity.[1][2][3]

Part 6: Emergency Response

| Scenario | Immediate Action |

| Skin Contact | Do not use neutralization creams immediately. Wash with copious amounts of water for 15 minutes.[1][2][3][4] The water reacts with the chloride to form HCl, which is then washed away.[1] If you use a base immediately, the heat of neutralization can worsen the burn.[1] |

| Eye Contact | Rinse with water/saline for 15+ minutes.[1][5] Hold eyelids open. Seek ophthalmologist immediately. |

| Spill (<10 mL) | Cover with dry sand or vermiculite.[1] Do not use water.[1] Scoop into a waste container and neutralize slowly with dilute bicarbonate in a fume hood.[1] |

| Inhalation | Move to fresh air.[1][4][5] If breathing is difficult, oxygen may be required (delayed pulmonary edema is a risk with HCl inhalation).[1][3] |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75257, 3-(Trifluoromethyl)benzoyl chloride. (Note: Isomer analog used for physiochemical baseline).[2] Retrieved from [Link][1][2][3]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 2-Bromo-3-(trifluoromethyl)benzoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Bromo-3-(trifluoromethyl)benzoyl chloride is a highly reactive acylating agent of significant interest in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its utility in these applications is critically dependent on its solubility and stability in appropriate reaction media. This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-3-(trifluoromethyl)benzoyl chloride. Moving beyond a simple list of solvents, this document elucidates the chemical principles governing its solubility, explains the causality behind solvent selection, and provides detailed, field-proven protocols for the experimental determination of its solubility. This guide is designed to equip researchers with the expertise to confidently handle and effectively utilize this important chemical intermediate.

The Chemical Nature of 2-Bromo-3-(trifluoromethyl)benzoyl Chloride: Reactivity as the Defining Characteristic

2-Bromo-3-(trifluoromethyl)benzoyl chloride is a substituted aromatic acyl chloride. Its chemical personality is dominated by the electrophilic carbonyl carbon of the benzoyl chloride moiety. This inherent reactivity is the primary determinant of its "solubility" in various organic solvents.

It is crucial to understand that for acyl chlorides, the term "solubility" is bifurcated. In protic solvents, the compound doesn't merely dissolve; it undergoes a chemical reaction, a process known as solvolysis. In aprotic solvents, true dissolution without reaction can be achieved.

1.1. The Protic Solvent Interaction: A Reaction, Not Dissolution

Protic solvents, such as water, alcohols (e.g., methanol, ethanol), and primary or secondary amines, possess acidic protons and are nucleophilic. They readily attack the highly electrophilic carbonyl carbon of the acyl chloride. This nucleophilic acyl substitution reaction is typically rapid and exothermic, leading to the formation of the corresponding carboxylic acid, ester, or amide, with the concurrent liberation of corrosive hydrogen chloride (HCl) gas.[1][2]

Therefore, it is technically inaccurate to speak of dissolving 2-Bromo-3-(trifluoromethyl)benzoyl chloride in protic solvents. The outcome is a chemical transformation. This reactivity is a critical safety and handling consideration, as inadvertent contact with moisture or alcohols can lead to vigorous reactions and the release of hazardous fumes.[3][4]

1.2. The Aprotic Solvent Interaction: The Realm of True Solubility

Aprotic solvents lack acidic protons and are generally less nucleophilic than protic solvents.[5] It is in this class of solvents that the true solubility of 2-Bromo-3-(trifluoromethyl)benzoyl chloride can be explored and utilized for synthetic applications. The primary consideration when selecting an aprotic solvent is ensuring it is anhydrous (i.e., free of water) to prevent hydrolysis of the acyl chloride.[6]

The molecular structure of 2-Bromo-3-(trifluoromethyl)benzoyl chloride—a substituted benzene ring—suggests that it will be most soluble in aprotic solvents with similar structural features or appropriate polarity. Based on the known solubility of analogous compounds like benzoyl chloride and other substituted benzoyl chlorides, a range of aprotic solvents can be expected to be effective.

Qualitative Solubility Profile in Aprotic Solvents: An Expert Assessment

Table 1: Predicted Qualitative Solubility of 2-Bromo-3-(trifluoromethyl)benzoyl Chloride in Common Anhydrous Aprotic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale & Causality |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane (DCE) | High | These polar aprotic solvents are excellent at dissolving a wide range of organic compounds. Their polarity is sufficient to solvate the polar acyl chloride group, and they are chemically inert towards it. DCM is a common choice for reactions involving acyl chlorides.[6] |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | Moderate to High | The aromatic ring of these solvents interacts favorably with the benzene ring of the solute through π-π stacking. Toluene is often a good choice for reactions at elevated temperatures. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), 1,4-Dioxane | Moderate to High | These solvents are polar aprotic and can solvate the acyl chloride. However, care must be taken as THF can be cleaved by strong Lewis acids, which can be formed from the reaction of HCl with impurities. Anhydrous conditions are paramount. |

| Polar Aprotic Solvents | Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High (with caution) | While these solvents will likely dissolve the compound, they can also react with acyl chlorides under certain conditions. DMF can act as a catalyst in some acylation reactions.[6] DMSO can promote side reactions. Their use should be carefully evaluated based on the specific downstream application. |

| Non-polar Hydrocarbons | Hexanes, Heptane, Cyclohexane | Low | The significant polarity of the acyl chloride group and the electron-withdrawing substituents make it unlikely to be highly soluble in non-polar aliphatic hydrocarbons. |

Experimental Determination of Solubility: A Validated Protocol

The following protocols provide a systematic and safe approach to determining both the qualitative and quantitative solubility of 2-Bromo-3-(trifluoromethyl)benzoyl chloride. The cornerstone of this procedure is the rigorous exclusion of moisture.

3.1. Mandatory Safety Precautions

-

Work in a certified chemical fume hood. 2-Bromo-3-(trifluoromethyl)benzoyl chloride is corrosive and reacts with moisture to release HCl gas.[3]

-

Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

-

Use oven-dried glassware and moisture-free solvents. All equipment must be scrupulously dried to prevent hydrolysis.

-

Perform all operations under an inert atmosphere (e.g., dry nitrogen or argon) to prevent contact with atmospheric moisture.

3.2. Workflow for Solubility Determination

The following diagram illustrates the logical flow for determining the solubility of 2-Bromo-3-(trifluoromethyl)benzoyl chloride.

Caption: Workflow for determining the solubility of a reactive acyl chloride.

3.3. Step-by-Step Protocol for Quantitative Solubility Determination

This protocol details the steps for accurately measuring the solubility of 2-Bromo-3-(trifluoromethyl)benzoyl chloride in a selected anhydrous aprotic solvent.

-

Preparation:

-

Place all necessary glassware (e.g., 4 mL vials with septa, magnetic stir bars, syringes, needles) in an oven at 120°C for at least 4 hours. Allow to cool to room temperature in a desiccator.

-

Use a brand new, sealed bottle of anhydrous solvent (e.g., dichloromethane, anhydrous grade).

-

Assemble a vial with a stir bar under a positive pressure of dry nitrogen or argon.

-

-

Creating a Saturated Solution:

-

Using a syringe, transfer exactly 2.0 mL of the anhydrous solvent into the prepared vial.

-

Under the inert atmosphere, add an excess of 2-Bromo-3-(trifluoromethyl)benzoyl chloride (e.g., ~100 mg, the exact mass is not critical as long as undissolved solid remains).

-

Seal the vial with the septum cap and place it on a magnetic stir plate.

-

Stir the suspension vigorously at a constant temperature (e.g., 25°C) for at least one hour to ensure equilibrium is reached. You should observe undissolved solid material, indicating the solution is saturated.

-

-

Sampling and Analysis:

-

Allow the undissolved solid to settle for 10-15 minutes.

-

Carefully draw the clear supernatant into a dry, gas-tight syringe fitted with a PTFE syringe filter (0.2 or 0.45 µm) to remove any remaining micro-particulates.

-

Dispense a precise volume (e.g., 1.00 mL) of the clear, saturated solution into a pre-weighed, dry vial.

-

Remove the solvent under a stream of dry nitrogen or by using a rotary evaporator. Ensure all solvent is removed.

-

Place the vial containing the solid residue in a vacuum oven at a low temperature (e.g., 30-40°C) for 30 minutes to remove any final traces of solvent.

-

Weigh the vial again. The difference in weight corresponds to the mass of 2-Bromo-3-(trifluoromethyl)benzoyl chloride dissolved in your chosen volume of solvent.

-

-

Calculation:

-

Solubility (mg/mL) = (Mass of residue in mg) / (Volume of aliquot in mL)

-

Solubility ( g/100 mL) = Solubility (mg/mL) * 0.1

-

This protocol provides a self-validating system. The presence of excess, undissolved solid ensures that the solution is truly saturated, leading to a trustworthy and reproducible measurement.

Conclusion: A Framework for Rational Solvent Selection

The solubility of 2-Bromo-3-(trifluoromethyl)benzoyl chloride is fundamentally dictated by its high reactivity. A clear understanding of the distinction between reaction (in protic media) and dissolution (in aprotic media) is paramount for its successful application in organic synthesis. While quantitative data is not widely published, a qualitative assessment based on the principles of "like-dissolves-like" and the known behavior of analogous acyl chlorides provides a strong foundation for rational solvent selection. Chlorinated solvents, aromatic hydrocarbons, and ethers are predicted to be effective, provided they are rigorously dried. For researchers requiring precise solubility data, the detailed experimental protocol provided herein offers a safe, reliable, and scientifically sound methodology for its determination. This guide empowers drug development professionals and synthetic chemists to make informed decisions, ensuring the efficient and safe use of this valuable chemical intermediate.

References

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

2-Bromo-3-(trifluoromethyl)benzoyl chloride stability and storage conditions.

Executive Summary

This guide defines the stability profile and mandatory storage protocols for 2-Bromo-3-(trifluoromethyl)benzoyl chloride (CAS 1214376-97-2). As a highly electrophilic acyl chloride utilized in the synthesis of pharmacophores, this reagent exhibits acute sensitivity to moisture. The electron-withdrawing nature of the trifluoromethyl (-CF₃) group at the meta-position, combined with the ortho-bromo substituent, enhances the electrophilicity of the carbonyl carbon, making it significantly more susceptible to hydrolytic degradation than standard benzoyl chloride.

Failure to maintain strictly anhydrous conditions results in the irreversible formation of 2-Bromo-3-(trifluoromethyl)benzoic acid and corrosive hydrogen chloride gas, compromising stoichiometric precision in drug development workflows.

Chemical Profile & Critical Reactivity

| Property | Specification |

| Chemical Name | 2-Bromo-3-(trifluoromethyl)benzoyl chloride |

| CAS Number | 1214376-97-2 |

| Molecular Formula | C₈H₃BrClF₃O |

| Molecular Weight | 287.46 g/mol |

| Physical State | White to off-white low-melting solid or semi-solid |

| Primary Hazard | Corrosive (Skin/Eye), Lachrymator, Moisture Sensitive |

| Reactivity Class | Acyl Halide (High Electrophilicity) |

Structural Impact on Stability

The stability of this compound is dictated by two competing structural factors:

-

Electronic Activation (-CF₃): The trifluoromethyl group is strongly electron-withdrawing (inductive effect). This pulls electron density away from the benzene ring and the carbonyl carbon, increasing its positive character ($ \delta+ $). This makes the molecule a "hot" electrophile, accelerating nucleophilic attack by water (hydrolysis).

-

Steric Shielding (-Br): The bromine atom at the 2-position (ortho) provides moderate steric hindrance. While this offers slight protection against bulky nucleophiles, it is insufficient to block small molecules like water.

Degradation Mechanism: Hydrolysis

The primary degradation pathway is nucleophilic acyl substitution driven by atmospheric moisture. This reaction is autocatalytic; the HCl byproduct can hygroscopically attract more moisture, accelerating the cycle.

The Pathway:

-

Nucleophilic Attack: Water attacks the highly electrophilic carbonyl carbon.

-

Tetrahedral Intermediate: A transient intermediate forms.

-

Elimination: The chloride ion is a good leaving group, reforming the carbonyl to produce the carboxylic acid and HCl.

Visualization: Hydrolysis Pathway

Caption: Figure 1. The irreversible hydrolytic degradation pathway triggered by moisture exposure.

Storage & Handling Protocols

To ensure reagent integrity (>98% purity), a "Self-Validating" storage system must be implemented. This system relies on redundant barriers to moisture.

Recommended Storage Conditions

| Parameter | Condition | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Slows kinetic rate of hydrolysis and minimizes vapor pressure. |

| Atmosphere | Argon or Nitrogen (Inert) | Displaces oxygen and moisture. Argon is preferred (heavier than air). |

| Container | Glass with Teflon-lined cap | Prevents leaching. Plastic caps may degrade due to HCl fumes. |

| Secondary Containment | Desiccator / Sealed Bag | Provides a second barrier against refrigerator humidity. |

Protocol: Handling & Aliquoting

Do not open the stock bottle in the open laboratory atmosphere.

-

Equilibration: Allow the refrigerated container to warm to room temperature before opening. This prevents condensation from forming on the cold reagent surface (a common error that ruins the entire stock).

-

Inert Transfer:

-

Best Practice: Handle inside a glovebox under N₂/Ar.

-

Alternative: Use Schlenk techniques. Purge the headspace with Argon immediately after removing an aliquot.

-

-

Sealing: Wrap the cap interface with Parafilm or electrical tape to ensure a gas-tight seal during storage.

Visualization: Safe Handling Workflow

Caption: Figure 2. Standard Operating Procedure (SOP) for handling moisture-sensitive acyl chlorides.

Quality Control & Self-Validation

Before committing this reagent to a high-value synthesis, validate its quality.

-

Visual Inspection:

-

Pass: White crystalline solid or clear melt.

-

Fail: Yellow discoloration, liquid slush (if solid is expected), or white crust formation on the cap (indicates hydrolysis and benzoic acid formation).

-

-

Solubility Test:

-

Dissolve a small sample in dry Dichloromethane (DCM).

-

Observation: The solution should be clear. Turbidity or suspended solids often indicate the presence of the corresponding Benzoic Acid (which is typically less soluble in DCM than the acid chloride).

-

-

¹⁹F-NMR Analysis (Gold Standard):

-

Run a quick ¹⁹F-NMR in CDCl₃.

-

The -CF₃ peak of the acid chloride will be chemically distinct from the hydrolyzed acid. This provides a quantitative assessment of purity.

-

Safety Profile

-

Corrosivity: Causes severe skin burns and eye damage.[1][2][3][4] The hydrolysis product (HCl) is a respiratory irritant.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Engineering Controls: ALWAYS handle in a functioning chemical fume hood.

References

-

National Center for Biotechnology Information. (2025).[1][2][4][5][6] PubChem Compound Summary for CID 11533596, 2-Bromo-3-(trifluoromethyl)benzoyl chloride. Retrieved October 26, 2025, from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for Acyl Chloride handling).

Sources

spectroscopic data (NMR, IR, Mass Spec) of 2-Bromo-3-(trifluoromethyl)benzoyl chloride.

An In-depth Technical Guide to the Predicted Spectroscopic Profile of 2-Bromo-3-(trifluoromethyl)benzoyl Chloride

Abstract

This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data for 2-Bromo-3-(trifluoromethyl)benzoyl chloride (CAS 1214376-97-2). As a complex substituted aromatic compound, its structural elucidation relies heavily on modern spectroscopic techniques. While experimental spectra for this specific molecule are not widely available in public databases, this document leverages established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to construct a detailed and scientifically grounded predictive profile. This guide is intended for researchers, synthetic chemists, and drug development professionals who may be working with this or structurally similar molecules, providing them with the expected spectral signatures crucial for identification, purity assessment, and quality control. We will explore the causal relationships between the molecule's structure—specifically the electronic effects of the bromo, trifluoromethyl, and acyl chloride substituents—and its anticipated spectral output.

Molecular Structure and Key Features

2-Bromo-3-(trifluoromethyl)benzoyl chloride is a derivative of benzoic acid containing three distinct electron-withdrawing groups attached to the aromatic ring. The spatial and electronic interplay of these groups dictates the molecule's chemical reactivity and provides a unique spectroscopic fingerprint.

-

Acyl Chloride (-COCl): This is a highly reactive functional group and a strong deactivating, meta-directing group in electrophilic aromatic substitution. Its carbonyl group provides intense and characteristic signals in IR and ¹³C NMR spectroscopy.

-

Trifluoromethyl (-CF₃): A potent electron-withdrawing group due to the high electronegativity of fluorine, it strongly deshields adjacent nuclei, a fact that is clearly observable in NMR spectra. It also provides a simple yet powerful signature in ¹⁹F NMR.

-

Bromo (-Br): An electronegative halogen that withdraws electron density via induction but can donate via resonance. Its net effect is deactivating. Critically, the presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br), creates highly characteristic isotopic patterns in mass spectrometry.

The 1,2,3-substitution pattern on the benzene ring will result in complex splitting patterns in the ¹H NMR spectrum due to various coupling interactions between the three adjacent aromatic protons.

Caption: Molecular structure of 2-Bromo-3-(trifluoromethyl)benzoyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for unambiguous characterization.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to H-4, H-5, and H-6. All protons will be significantly deshielded (shifted downfield) due to the cumulative electron-withdrawing effects of the substituents.

-

H-6: This proton is ortho to the C-COCl bond and meta to the C-Br bond. It is expected to be the most downfield proton, likely appearing as a doublet of doublets (dd) due to coupling with H-5 (ortho coupling) and H-4 (meta coupling).

-

H-4: This proton is ortho to the C-CF₃ bond and meta to the C-COCl bond. It will also be significantly downfield and should appear as a triplet or, more accurately, a doublet of doublets (dd) with two similar coupling constants to H-5 (ortho) and H-6 (meta, though this is a 4-bond coupling and may be small).

-

H-5: This proton is situated between H-4 and H-6 and will experience ortho coupling to both, appearing as a triplet (t) or doublet of doublets (dd).

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | 8.0 - 8.3 | dd | Jortho ≈ 7-9, Jmeta ≈ 1-2 |

| H-4 | 7.8 - 8.1 | t or dd | Jortho ≈ 7-9, Jmeta ≈ 1-2 |

| H-5 | 7.6 - 7.9 | t or dd | Jortho ≈ 7-9 |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The influence of fluorine will be particularly notable, causing splitting of the signals for the CF₃ carbon and the carbon it is attached to (C-3).

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F coupling) | Predicted Coupling Constant (J, Hz) |

| C=O | 165 - 168 | Singlet | - |

| C-1 (C-COCl) | 135 - 138 | Singlet | - |

| C-2 (C-Br) | 125 - 130 | Singlet | - |

| C-3 (C-CF₃) | 130 - 134 | Quartet | ²JCF ≈ 30-40 |

| C-4 | 132 - 136 | Singlet (may show small coupling) | - |

| C-5 | 128 - 132 | Singlet (may show small coupling) | - |

| C-6 | 134 - 137 | Singlet (may show small coupling) | - |

| CF₃ | 120 - 124 | Quartet | ¹JCF ≈ 270-280 |

Causality: The carbonyl carbon (C=O) of an acyl chloride is characteristically found around 165-170 ppm.[1] The trifluoromethyl group induces a large one-bond C-F coupling constant (¹JCF) and a smaller two-bond coupling (²JCF) to the aromatic carbon it is attached to (C-3).[2]

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum offers a simple and direct confirmation of the trifluoromethyl group's presence.

-

Prediction: A single, sharp signal is expected, as all three fluorine atoms are chemically equivalent. There are no adjacent protons or other fluorine atoms to couple with. The chemical shift for an aromatic -CF₃ group typically falls in the range of -60 to -65 ppm relative to CFCl₃.[3][4]

| Fluorine Nuclei | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CF₃ | -60 to -65 | Singlet |

Experimental Protocol: NMR Spectroscopy

A standardized protocol ensures data reproducibility and quality.

-

Sample Preparation: Dissolve 10-15 mg of 2-Bromo-3-(trifluoromethyl)benzoyl chloride in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. The compound is expected to be moisture-sensitive, so preparation should be conducted under an inert atmosphere (e.g., in a glovebox).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of 0-12 ppm.

-

Acquire data using a standard 30° or 45° pulse.

-

Accumulate 8 to 16 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to 0-200 ppm.

-

A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Set the spectrometer to the fluorine frequency.

-

Acquire with a standard pulse sequence, often without proton decoupling as no significant coupling is expected. A spectral width covering -50 to -80 ppm should be sufficient.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra. Calibrate the ¹H and ¹³C spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Caption: Standardized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum of 2-Bromo-3-(trifluoromethyl)benzoyl chloride will be dominated by absorptions from the carbonyl, trifluoromethyl, and aromatic moieties.

-

C=O Stretch (Acyl Chloride): This will be the most intense and diagnostic peak in the spectrum. Acyl chlorides have one of the highest carbonyl stretching frequencies due to the inductive electron withdrawal by the chlorine atom, which strengthens and shortens the C=O bond.

-

C-F Stretches: The trifluoromethyl group will give rise to very strong and characteristic absorption bands in the fingerprint region.

-

Aromatic C=C Stretches: Multiple sharp-to-medium intensity peaks are expected in the 1400-1600 cm⁻¹ region, characteristic of the benzene ring.

-

C-Cl and C-Br Stretches: These occur at lower frequencies, typically in the fingerprint region.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| C=O Stretch (Acyl Chloride) | 1785 - 1815 | Strong, Sharp |

| Aromatic C=C Stretches | 1450 - 1600 | Medium, Sharp |

| C-F Stretches | 1100 - 1350 | Very Strong |

| C-Cl Stretch | 650 - 800 | Medium |

| C-Br Stretch | 500 - 650 | Medium |

Experimental Protocol: FTIR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory, is ideal.

-

Sample Preparation:

-

ATR (Preferred): Place one or two drops of the neat liquid (or a small amount of the solid[5]) directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil. This method is fast and requires minimal sample preparation.

-

Thin Film: If an ATR is not available, place a drop of the neat sample between two salt plates (e.g., NaCl or KBr) and gently press them together to form a thin capillary film.

-

-

Data Acquisition: Record the spectrum over the mid-infrared range (4000-400 cm⁻¹). Co-add 16 to 32 scans to obtain a high-quality spectrum.

-

Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal or salt plates.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern.

Predicted Molecular Ion and Isotopic Pattern

The molecular weight of 2-Bromo-3-(trifluoromethyl)benzoyl chloride (C₈H₃BrClF₃O) is 287.46 g/mol .[5] However, the mass spectrum will be complicated and highly diagnostic due to the presence of two polyisotopic elements: bromine and chlorine.

-

Bromine Isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%)

-

Chlorine Isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%)

This will result in a complex molecular ion (M⁺) cluster. The major peaks will be:

-

M⁺: [C₈H₃⁷⁹Br³⁵ClF₃O]⁺

-

M+2: A combination of [C₈H₃⁸¹Br³⁵ClF₃O]⁺ and [C₈H₃⁷⁹Br³⁷ClF₃O]⁺

-

M+4: [C₈H₃⁸¹Br³⁷ClF₃O]⁺

The relative intensities of these peaks provide a definitive signature for the presence of one Br and one Cl atom.

Predicted Fragmentation Pattern

Under Electron Ionization (EI), the molecular ion will be of low to medium intensity and will undergo characteristic fragmentation. The weakest single bonds are typically cleaved first.

-

Loss of Chlorine Radical: The C-Cl bond in the acyl chloride is readily cleaved to form the 2-bromo-3-(trifluoromethyl)benzoyl cation. This is often a very prominent fragmentation pathway for benzoyl chlorides.[6] This fragment will still exhibit the characteristic M'/(M'+2) isotopic pattern for bromine.

-

Loss of Carbon Monoxide: The resulting benzoyl cation can then lose a molecule of carbon monoxide (CO) to form a substituted phenyl cation.

-

Loss of Bromine Radical: Cleavage of the C-Br bond from the molecular ion or subsequent fragments is also a likely pathway.[7][8]

| m/z (for ⁷⁹Br, ³⁵Cl) | Ion Formula | Fragment Identity |

| 286 / 288 / 290 | [C₈H₃BrClF₃O]⁺ | Molecular Ion (M⁺) |

| 251 / 253 | [C₈H₃BrF₃O]⁺ | [M - Cl]⁺ |

| 223 / 225 | [C₇H₃BrF₃]⁺ | [M - Cl - CO]⁺ |

| 207 | [C₈H₃ClF₃O]⁺ | [M - Br]⁺ |

digraph "fragmentation_pathway" { rankdir=LR; node [shape=box, fontname="sans-serif", fontsize=10, style="rounded,filled", fillcolor="#F1F3F4"]; edge [fontname="sans-serif", fontsize=10];M [label="[M]⁺•\nm/z 286/288/290", fillcolor="#EA4335", fontcolor="#FFFFFF"]; M_minus_Cl [label="[M - Cl]⁺\nm/z 251/253", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M_minus_Cl_minus_CO [label="[M - Cl - CO]⁺\nm/z 223/225", fillcolor="#FBBC05", fontcolor="#202124"]; M_minus_Br [label="[M - Br]⁺\nm/z 207/209", fillcolor="#34A853", fontcolor="#FFFFFF"]; M -> M_minus_Cl [label="- Cl•"]; M_minus_Cl -> M_minus_Cl_minus_CO [label="- CO"]; M -> M_minus_Br [label="- Br•"];

}

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: GC-MS

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the standard method for the analysis of volatile and semi-volatile compounds.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Separation:

-

Column: Use a standard non-polar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection: Inject 1 µL of the sample solution using a split or splitless inlet. Inlet temperature: ~250°C.

-

Oven Program: Start at a lower temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C.

-

-

MS Detection (EI):

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range of m/z 40-400.

-

Temperatures: Source temperature ~230°C, Quadrupole temperature ~150°C.

-

Conclusion

The structural characterization of 2-Bromo-3-(trifluoromethyl)benzoyl chloride is definitively achievable through a combined spectroscopic approach. The predicted data forms a robust analytical framework for any researcher encountering this molecule. Key identifying features include: the complex multiplet pattern of three aromatic protons in ¹H NMR; the two quartet signals in ¹³C NMR arising from C-F coupling; a strong singlet in the ¹⁹F NMR spectrum; a very strong C=O absorption above 1785 cm⁻¹ in the IR spectrum; and a complex molecular ion cluster in the mass spectrum showing the characteristic isotopic signatures of both bromine and chlorine. This predictive guide serves as a foundational reference for the empirical analysis and quality control of this versatile chemical intermediate.

References

-

PubChem. 2-(Trifluoromethyl)benzoyl chloride. National Center for Biotechnology Information. [Link][9]

-

The Royal Society of Chemistry. Supporting Information for "Copper-catalyzed trifluoromethylation of arylboronic acids with an electrophilic trifluoromethylating reagent". [Link][2]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link][6]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. [Link][3]

-

PubChem. 3-(Trifluoromethyl)benzoyl chloride. National Center for Biotechnology Information. [Link][10]

-

Beilstein Journals. Supporting Information for "Copper-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3". [Link][4]

-

NIST. 2-(Trifluoromethyl)benzoyl chloride Mass Spectrum. NIST Chemistry WebBook. [Link][11]

-

ResearchGate. Mass fragmentation pattern of compounds 3a and 3b. [Link][12]

-

Doc Brown's Chemistry. Mass spectrum of 2-bromo-2-methylpropane. [Link][8]

Sources

- 1. 2-Fluorobenzoyl chloride(393-52-2) 13C NMR [m.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. colorado.edu [colorado.edu]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. 2-Bromo-3-trifluoromethyl-benzoyl chloride | 1214376-97-2 [sigmaaldrich.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 2-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 75257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-(Trifluoromethyl)benzoyl chloride [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

Strategic Sourcing & Handling Guide: 2-Bromo-3-(trifluoromethyl)benzoyl Chloride

Topic: Commercial Suppliers and Technical Handling of 2-Bromo-3-(trifluoromethyl)benzoyl chloride Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Procurement Specialists.

Executive Summary

2-Bromo-3-(trifluoromethyl)benzoyl chloride (CAS 1214376-97-2 ) is a high-value electrophilic building block used primarily in the synthesis of polysubstituted aromatic scaffolds. Its structural utility lies in its orthogonal reactivity : the acid chloride moiety allows for immediate nucleophilic acyl substitution (e.g., amide coupling), while the ortho-bromo and meta-trifluoromethyl groups provide a pre-installed handle for subsequent metal-catalyzed cross-coupling and metabolic stability modulation, respectively.

This guide outlines the commercial landscape for this intermediate, evaluates the "Make vs. Buy" decision based on stability, and provides a validated protocol for in-house generation from its more stable acid precursor.

Chemical Profile & Specifications

| Property | Specification |

| Chemical Name | 2-Bromo-3-(trifluoromethyl)benzoyl chloride |

| CAS Number | 1214376-97-2 |

| Molecular Formula | C₈H₃BrClF₃O |

| Molecular Weight | 287.46 g/mol |

| Physical State | White to off-white solid (low melting point) or semi-solid |

| Reactivity Profile | Moisture sensitive; hydrolyzes to HCl and parent acid.[1] Lachrymator. |

| Key Structural Features | Ortho-bromo (steric bulk + reactive handle), Meta-CF₃ (lipophilicity/metabolic block). |

Supply Chain Intelligence

Direct Sourcing (The "Buy" Strategy)

Direct procurement of the acid chloride is convenient for small-scale screening but carries risk due to the compound's moisture sensitivity. Purity degradation (hydrolysis) during shipping is a common failure mode.

| Supplier Tier | Key Vendors | Strategic Fit |

| Global Catalog | Sigma-Aldrich (MilliporeSigma) | High Reliability: Best for <5g quantities where QC data (CoA) is critical. Often re-sells from specialized originators. |

| Specialist Originators | Advanced Chemical Intermediates (ACI) | Volume: Likely the primary manufacturer. Good for >10g scale-up. |

| Screening Libraries | Enamine / Combi-Blocks | Diversity: While they may list the chloride, they almost certainly stock the acid precursor in higher bulk. |

The "Make" Strategy (Recommended)

For campaigns requiring >10g or high reproducibility, it is strongly recommended to purchase the stable precursor, 2-Bromo-3-(trifluoromethyl)benzoic acid (CAS 177420-63-2) , and convert it to the acid chloride immediately prior to use. This avoids the risk of receiving partially hydrolyzed material.

Precursor Suppliers (CAS 177420-63-2):

-

BLD Pharm: Excellent stock of fluorinated benzoic acids.

-

Combi-Blocks: High availability of the bromo-acid scaffold.[2]

-

Apollo Scientific: Reliable European source for the acid intermediate.

Technical Workflow: Synthesis & Application

Decision Logic: Make vs. Buy

The following decision tree illustrates the optimal sourcing path based on project phase and scale.

Caption: Strategic decision tree for sourcing 2-Bromo-3-(trifluoromethyl)benzoyl chloride based on scale and stability risks.

Validated Synthesis Protocol (Acid to Chloride)

If choosing the "Make" route, use the Oxalyl Chloride method over Thionyl Chloride to avoid harsh thermal conditions that could degrade the trifluoromethyl group or cause halogen scrambling.

Reagents:

-

2-Bromo-3-(trifluoromethyl)benzoic acid (1.0 equiv)

-

Oxalyl chloride (1.2 equiv)

-

DMF (catalytic, 2-3 drops)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Dissolution: Suspend the benzoic acid in anhydrous DCM (0.2 M concentration).

-

Activation: Add catalytic DMF. Note: Gas evolution will occur immediately upon next step.

-

Addition: Add Oxalyl chloride dropwise at 0°C.

-

Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by quenching an aliquot with methanol (check for methyl ester formation via TLC/LCMS).

-

Work-up: Concentrate in vacuo to remove solvent and excess oxalyl chloride. The residue is the crude acid chloride, usually sufficiently pure for immediate coupling.

Scaffold Utility

The value of this building block is its ability to serve as a linchpin in library synthesis.

Caption: The "Amide-First" workflow utilizes the acid chloride reactivity before engaging the bromine handle.

Handling & Safety (E-E-A-T)

-

Moisture Sensitivity: The trifluoromethyl group is electron-withdrawing, increasing the electrophilicity of the carbonyl carbon. This makes the acid chloride highly susceptible to hydrolysis . Store under inert gas (Ar/N₂) in a desiccator.

-

Corrosivity: Releases HCl gas upon contact with moisture. Open only in a fume hood.

-

Lachrymator: Wear tight-fitting safety goggles. Standard safety glasses are insufficient if vapors are generated.

References

-

Sigma-Aldrich. Product Detail: 2-Bromo-3-trifluoromethyl-benzoyl chloride (CAS 1214376-97-2). Retrieved from .

-

PubChem. Compound Summary: 2-Bromo-3-(trifluoromethyl)benzoic acid (Precursor CAS 177420-63-2). Retrieved from .

-

BenchChem. Comparative Guide to the Synthesis of 2-(Trifluoromethyl)benzoyl Chloride: Thionyl Chloride vs. Oxalyl Chloride. Retrieved from .

-

European Patent Office. Process for the preparation of trifluoromethylbenzoyl halides (EP0038223). Retrieved from .

-

Organic Letters. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene. (Contextual reference for trifluoromethyl-bromo reactivity). Org.[1][3][4] Lett. 2022, 24, 11, 2143–2148. Retrieved from .

Sources

Methodological & Application

Friedel-Crafts acylation using 2-Bromo-3-(trifluoromethyl)benzoyl chloride.

Application Note: Friedel-Crafts Acylation with 2-Bromo-3-(trifluoromethyl)benzoyl Chloride

Executive Summary

This guide details the protocol for utilizing 2-Bromo-3-(trifluoromethyl)benzoyl chloride (CAS: 261763-22-8) as an electrophile in Friedel-Crafts acylation. This reagent is a high-value pharmacophore building block, offering two distinct strategic handles: a 2-bromo group for subsequent cross-coupling (e.g., Suzuki-Miyaura) and a 3-trifluoromethyl group for modulating lipophilicity and metabolic stability.

Key Technical Challenge: The presence of the electron-withdrawing trifluoromethyl (-CF

Mechanistic Insight & Reaction Theory

The "Deactivated Electrophile" Paradox

In typical Friedel-Crafts acylations, the acid chloride reacts with a Lewis acid to form an acylium ion (

-

Electronic Effect: The -CF

group at the 3-position is strongly electron-withdrawing (inductive effect). This destabilizes the positively charged acylium intermediate, making it thermodynamically harder to generate compared to benzoyl chloride. -

Steric Effect: The -Br atom at the 2-position (ortho) imposes significant steric hindrance, blocking the approach of the nucleophilic arene to the carbonyl carbon.

Operational Implication: You generally cannot rely on mild catalysts (e.g.,

Reaction Pathway Visualization

Figure 1: Mechanistic pathway highlighting the destabilized acylium ion and the steric bottleneck at the arene attack stage.

Strategic Planning & Safety

Substrate Compatibility Matrix

The reactivity of the substrate (the arene) dictates the success of this reaction, given the sluggish nature of the acid chloride.

| Substrate Class | Reactivity | Recommended Condition | Notes |

| Electron-Rich (e.g., Anisole, Xylene) | High | 0°C | Best candidates. High yields expected.[1] |

| Electron-Neutral (e.g., Benzene, Toluene) | Moderate | Reflux (83°C) | Requires thermal energy to overcome steric barrier. |

| Electron-Poor (e.g., Chlorobenzene) | Low | High Temp / Neat | Often fails; consider alternative coupling (e.g., Pd-catalyzed). |

| Acid-Sensitive (e.g., Furans) | N/A | Avoid |

Safety & Handling (E-E-A-T)

-

Corrosive/Lachrymator: The acid chloride hydrolyzes to release HCl. Handle strictly in a fume hood.

-

Moisture Sensitivity: The reagent will rapidly hydrolyze to the corresponding benzoic acid if exposed to wet air. Use Schlenk lines or drying tubes.

-

Hydrofluoric Acid Risk: While the

group is generally stable, thermal decomposition or extreme acidic conditions can theoretically release trace HF. Always have calcium gluconate gel available as a precaution.

Detailed Experimental Protocol

Objective: Synthesis of 2-Bromo-3-(trifluoromethyl)phenyl ketone derivative. Scale: 10 mmol (scalable to 100 mmol).

Materials

-

Reagent: 2-Bromo-3-(trifluoromethyl)benzoyl chloride (1.0 equiv, 10 mmol, ~2.87 g).

-

Substrate: e.g., Toluene (1.2 equiv, 12 mmol).

-

Catalyst: Aluminum Chloride (

), anhydrous, powder (1.2 - 1.5 equiv). Note: Use fresh, yellow/grey powder. White powder is often hydrolyzed/inactive. -

Solvent: 1,2-Dichloroethane (DCE), anhydrous (30 mL). DCM can be used if reflux is not required.

Step-by-Step Procedure

-

Apparatus Setup:

-

Oven-dry a 100 mL two-neck Round Bottom Flask (RBF) containing a magnetic stir bar.

-

Fit with a reflux condenser (if heating) and a pressure-equalizing addition funnel.

-

Flush the system with Nitrogen (

) or Argon. Connect the outlet to a caustic scrubber (NaOH solution) to trap HCl gas.

-

-

Catalyst Suspension (The "Pre-Activation"):

-

Add anhydrous DCE (20 mL) to the RBF.

-

Add

(1.5 equiv, 15 mmol, 2.0 g) in one portion. -

Cool to 0°C using an ice bath.[2]

-

-

Electrophile Formation:

-

Dissolve 2-Bromo-3-(trifluoromethyl)benzoyl chloride (10 mmol) in DCE (5 mL).

-

Add this solution dropwise to the

suspension over 10 minutes. -

Observation: The mixture should turn homogenous or slightly colored (yellow/orange) as the acylium complex forms. Stir at 0°C for 15 minutes.

-

-

Substrate Addition:

-

Add the arene substrate (1.2 equiv) dropwise (neat or in 5 mL DCE) to the reaction mixture at 0°C.

-

Critical Decision Point:

-

If substrate is activated (e.g., Anisole): Remove ice bath, stir at Room Temp (RT) for 2-4 hours.

-

If substrate is neutral (e.g., Benzene/Toluene): Remove ice bath, heat to Reflux (83°C) for 4-12 hours.

-

-

-

Monitoring:

-

Monitor by TLC or LC-MS. Look for the disappearance of the acid chloride (often converted to methyl ester if quenched with methanol for LCMS) and appearance of the ketone (M+H).

-

-

Quench & Workup:

-

Cool the reaction to 0°C.

-

Slowly pour the reaction mixture into a beaker containing ice-water (100 mL) and concentrated HCl (5 mL). Caution: Exothermic!

-

Stir vigorously until all aluminum salts dissolve.

-

Extract with DCM (

mL). -

Wash combined organics with saturated

(to remove benzoic acid byproduct) and Brine. -

Dry over

, filter, and concentrate.

-

-

Purification:

-

Recrystallization (often from Hexane/EtOAc) or Flash Column Chromatography.

-

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Conversion | Steric hindrance of 2-Br group. | Switch solvent to DCE or Chlorobenzene and increase temperature to reflux. |

| Hydrolysis Product (Acid) | Wet solvent or old catalyst. | Distill solvent over |

| Regioisomer Mix | Substrate directing effects. | Use a more para-directing substrate or purify via crystallization. |

| De-acylation | Reversibility (rare for ketones). | Avoid extremely long reaction times at high heat; monitor closely. |

References

- Olah, G. A. (Ed.). (1963). Friedel-Crafts and Related Reactions. Wiley-Interscience.

-

Groves, L. M., et al. (2021). "Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters." Beilstein Journal of Organic Chemistry, 17, 433–441. Link (Provides context on alternative routes to CF3-ketones and stability).

-

BenchChem. (2025).[2] "A Comparative Guide to Catalytic Systems for Acylation with 2-(Trifluoromethyl)benzoyl Chloride." Link (Specific catalyst data for CF3-benzoyl chlorides).

-

Fisher Scientific. (2025). "Safety Data Sheet: 3-(Trifluoromethyl)benzoyl chloride." Link (Safety and handling protocols).

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

Sources

Application Note: High-Efficiency Amide Coupling with 2-Bromo-3-(trifluoromethyl)benzoyl Chloride

[1]

Introduction & Utility

The reagent 2-Bromo-3-(trifluoromethyl)benzoyl chloride (CAS: 1214376-97-2) is a high-value scaffold in drug discovery.[1] It serves a dual purpose:

-

Metabolic Stability: The trifluoromethyl (-CF₃) group at the meta position modulates lipophilicity (LogP) and blocks metabolic oxidation sites.[1]

-

Synthetic Versatility: The ortho-bromine atom acts as a "handle" for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid elaboration of the benzamide core into complex biaryls or heterocycles.[1]

However, the juxtaposition of the bulky bromine atom at the ortho position creates significant steric hindrance , impeding nucleophilic attack at the carbonyl carbon. This guide outlines optimized protocols to overcome this kinetic barrier while suppressing side reactions like hydrolysis.[1]

Chemical Reactivity Profile

| Property | Description | Impact on Protocol |

| Electrophilicity | High. The -CF₃ group (EWG) exerts a strong inductive effect (-I), activating the carbonyl carbon.[1] | Reaction rates are generally fast with unhindered amines.[1] |

| Steric Environment | Congested. The ortho-Br atom blocks the trajectory of incoming nucleophiles (Burgi-Dunitz angle).[1] | Requires catalytic activation (DMAP) or elevated temperatures for bulky amines.[1] |

| Hydrolytic Stability | Low. Highly susceptible to moisture due to electron deficiency.[1] | Strictly anhydrous conditions are required to prevent conversion to the benzoic acid. |

| Physical State | White to off-white solid / Low-melting solid.[1] | Can be weighed as a solid but often handled as a solution in DCM/THF. |

Reaction Mechanism & Steric Challenge

The reaction proceeds via a Nucleophilic Acyl Substitution (Addition-Elimination).[1] The critical challenge is the formation of the tetrahedral intermediate, which is destabilized by the steric clash between the incoming amine and the ortho-bromo substituent.[1]

Diagram 1: Mechanistic Pathway & Steric Clash

Caption: The ortho-bromo substituent raises the energy of TS1. DMAP catalysis lowers this barrier by forming a more reactive, less hindered acylpyridinium intermediate.[1]

Experimental Protocols

Protocol A: Standard Conditions (Primary/Secondary Amines)

Best for: Unhindered amines (e.g., benzylamine, morpholine) where high yields are expected.[1]

Reagents:

-

2-Bromo-3-(trifluoromethyl)benzoyl chloride (1.1 equiv)[1]

-

Triethylamine (TEA) or DIPEA (1.5 – 2.0 equiv)[1]

Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.0 mmol) and TEA (1.5 mmol, 210 µL) in anhydrous DCM (5 mL).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition: Dropwise add a solution of 2-Bromo-3-(trifluoromethyl)benzoyl chloride (1.1 mmol, ~316 mg) in DCM (2 mL) over 5 minutes.

-

Note: The exotherm is usually mild, but cooling prevents side reactions.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 2–4 hours.

-

Quench: Add saturated aqueous NaHCO₃ (10 mL) and stir vigorously for 10 minutes.

Protocol B: "Hard Coupling" Conditions (Hindered Amines)

Best for: Anilines, electron-deficient amines, or bulky secondary amines.[1]

Reagents:

-

Acid Chloride (1.2 – 1.5 equiv)[1]

-

Pyridine (3.0 equiv) OR DIPEA (2.0 equiv) + DMAP (0.1 equiv)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or Toluene[1]

Procedure:

-

Dissolution: Dissolve the Amine (1.0 mmol) in DCE (5 mL).

-

Base Addition: Add Pyridine (3.0 mmol) or the DIPEA/DMAP combination.

-

Why DMAP? 4-Dimethylaminopyridine acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium salt that is less sensitive to steric hindrance than the free acid chloride.[1]

-

-

Heating: Add the Acid Chloride (1.2 equiv). Heat the mixture to 60–80 °C for 4–16 hours.

-

Caution: Ensure the system is sealed or under a reflux condenser with an inert atmosphere (N₂) to prevent hydrolysis from atmospheric moisture.

-

-

Work-up: Dilute with EtOAc, wash with 1N HCl (to remove pyridine/DMAP), followed by NaHCO₃.

Work-up & Purification Workflow

Due to the lipophilicity of the CF₃ group, the product is often easily separated from polar impurities.[1]

Diagram 2: Purification Logic Flow

Caption: Standard aqueous work-up removes most reagents.[1] The CF3 group often facilitates crystallization from non-polar solvents.

Safety & Handling (E-E-A-T)

-

Corrosivity: 2-Bromo-3-(trifluoromethyl)benzoyl chloride is corrosive and a lachrymator.[1] It hydrolyzes to release HCl gas.[1]

-

Control: Handle only in a fume hood.[1]

-

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Quenching: Never add water directly to the bulk neat acid chloride. Dilute with an organic solvent first, then add cold bicarbonate solution slowly.

References

-

Sigma-Aldrich. 2-Bromo-3-(trifluoromethyl)benzoyl chloride Product & Safety Data.[1]

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][7] Tetrahedron, 61(46), 10827-10852.[1] (General review on amide coupling mechanisms).

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

-

BenchChem. Protocols for Sterically Hindered Amide Couplings. (General methodology for ortho-substituted benzoyl chlorides).

Sources

- 1. 2-(Trifluoromethyl)benzoyl chloride [webbook.nist.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of α-CF3 Amides via Palladium-Catalyzed Carbonylation of 2-Bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. hepatochem.com [hepatochem.com]

Application Notes and Protocols: 2-Bromo-3-(trifluoromethyl)benzoyl Chloride as a Versatile Chemical Intermediate

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction: A Trifunctional Building Block for Complex Synthesis

2-Bromo-3-(trifluoromethyl)benzoyl chloride is a sophisticated chemical intermediate engineered for the synthesis of high-value organic molecules. Its utility in the fields of pharmaceutical and agrochemical development stems from a unique trifunctional architecture: a highly reactive acyl chloride, an electron-withdrawing trifluoromethyl group, and a synthetically versatile bromine atom. This combination allows for a multi-stage synthetic strategy, where each functional group can be addressed selectively to build molecular complexity.

The acyl chloride provides a reactive handle for forming stable amide or ester linkages. The trifluoromethyl (-CF₃) group is a critical pharmacophore that can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Concurrently, the ortho-bromine substituent serves as a key pivot point for late-stage functionalization via cross-coupling reactions, enabling the exploration of a broad chemical space from a single intermediate.

This guide provides an in-depth look at the scientific rationale behind its reactivity and offers detailed, field-proven protocols for its primary applications.

| Property | Value | Reference |

| CAS Number | 1214376-97-2 | [3] |

| Molecular Formula | C₈H₃BrClF₃O | [3] |

| Molecular Weight | 287.46 g/mol | [3] |

| Appearance | White solid | [3] |

| Primary Hazards | Corrosive; Causes severe skin burns and eye damage; Reacts with water | [3][4][5] |

Scientific Rationale: Deconstructing Reactivity

The synthetic power of 2-Bromo-3-(trifluoromethyl)benzoyl chloride is best understood by examining the contribution of each functional group. The interplay between these groups dictates the reagent's reactivity and its strategic role in multi-step synthesis.

-

The Acyl Chloride Moiety: As a derivative of a carboxylic acid, the acyl chloride is a highly reactive electrophile. The carbonyl carbon possesses a significant partial positive charge, readily attacked by nucleophiles like amines and alcohols.[6] This reactivity is the foundation for creating robust amide and ester bonds, which are cornerstones of medicinal chemistry.

-

The Trifluoromethyl (-CF₃) Group: This group is a potent electron-withdrawing moiety due to the high electronegativity of its fluorine atoms. Its inductive effect (-I) pulls electron density from the benzene ring and, critically, from the carbonyl carbon.[7] This further increases the carbonyl's electrophilicity, making the molecule a more potent acylating agent than its non-fluorinated counterparts.[7] In the final compound, the -CF₃ group often improves pharmacological properties.[1]

-

The Bromo Substituent: Positioned on the aromatic ring, the bromine atom is a versatile handle for downstream synthetic transformations. It is an ideal participant in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of aryl, alkyl, or nitrogen-containing substituents after the initial acylation step.

Caption: Key reactive sites on 2-Bromo-3-(trifluoromethyl)benzoyl chloride.

Core Application: Synthesis of N-Aryl Amides for Bioactive Molecules

The formation of an N-aryl amide bond is a critical transformation in drug discovery. This moiety is present in a vast number of approved drugs, including the anti-inflammatory agent celecoxib.[8] 2-Bromo-3-(trifluoromethyl)benzoyl chloride is an excellent starting material for creating novel celecoxib analogues and other bioactive compounds.[9][10] The reaction proceeds via a nucleophilic acyl substitution mechanism.[11]

Protocol 1: General Procedure for N-Aryl Amide Synthesis

This protocol details the reaction of 2-Bromo-3-(trifluoromethyl)benzoyl chloride with a generic primary aromatic amine.

Materials:

-

2-Bromo-3-(trifluoromethyl)benzoyl chloride (1.0 eq)

-

Aromatic amine (e.g., 4-aminobenzenesulfonamide) (1.0 eq)

-

Anhydrous Triethylamine (TEA) or Pyridine (1.2 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (dried in oven)

Step-by-Step Methodology:

-

Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the aromatic amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.[12]

-

Cooling: Cool the flask to 0 °C using an ice-water bath and begin stirring. Maintaining a low temperature is crucial to control the exothermic reaction and prevent side-product formation.

-

Reagent Addition: In a separate flask, dissolve 2-Bromo-3-(trifluoromethyl)benzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Transfer this solution to a dropping funnel.

-

Slow Addition: Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes. A violent reaction indicates the addition is too fast.[11]

-

Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-6 hours.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), checking for the consumption of the starting amine.

-

Work-up (Quenching): Upon completion, cool the mixture again to 0 °C and slowly quench the reaction by adding 1 M HCl to neutralize the excess base.[12] Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid) and brine.[12]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude amide product by column chromatography on silica gel or by recrystallization.

Causality and Validation:

-

Why anhydrous conditions? Acyl chlorides react vigorously with water to form the corresponding carboxylic acid, which would consume the starting material and complicate purification.[6] Oven-drying glassware and using anhydrous solvents are essential for high yields.

-

Why a base? A base like triethylamine or pyridine is required to neutralize the HCl byproduct generated during the reaction.[11] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Using a slight excess (1.2 eq) ensures complete neutralization.

-

Self-Validation: The protocol is self-validating through TLC monitoring. A successful reaction will show the disappearance of the starting materials and the appearance of a new, single spot corresponding to the amide product. The final product's identity and purity should be confirmed by NMR and mass spectrometry.

Caption: Workflow for N-Aryl Amide Synthesis.

Core Application: Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful electrophilic aromatic substitution reaction for forming carbon-carbon bonds and synthesizing aryl ketones.[13] These ketones are valuable intermediates themselves. Unlike Friedel-Crafts alkylation, the acylation reaction does not suffer from poly-substitution or carbocation rearrangement issues, as the resulting ketone is less reactive than the starting material.[14]

Protocol 2: General Procedure for Friedel-Crafts Acylation

This protocol describes the acylation of a generic electron-rich aromatic compound (e.g., anisole) using a Lewis acid catalyst.

Materials:

-

2-Bromo-3-(trifluoromethyl)benzoyl chloride (1.0 eq)

-

Aromatic Substrate (e.g., Anisole) (1.0 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Concentrated HCl and Crushed Ice

-

Nitrogen or Argon gas supply

Step-by-Step Methodology:

-

Reaction Setup: To a dry, round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add anhydrous AlCl₃ (1.1 eq) and anhydrous DCM.[1]

-

Cooling: Cool the resulting suspension to 0 °C in an ice-water bath with vigorous stirring.

-

Acyl Chloride Addition: Dissolve 2-Bromo-3-(trifluoromethyl)benzoyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C. Stir for an additional 30 minutes to allow for the formation of the acylium ion complex.

-

Substrate Addition: Dissolve the aromatic substrate (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture, again keeping the temperature at 0 °C.

-

Reaction: After addition, remove the ice bath and allow the reaction to stir at room temperature for 2-12 hours, monitoring by TLC.

-

Work-up (Quenching): Upon completion, cool the reaction mixture back to 0 °C. In a separate large beaker, prepare a mixture of crushed ice and a small amount of concentrated HCl. Carefully and slowly pour the reaction mixture into the ice/HCl mixture with vigorous stirring to decompose the aluminum chloride complex.[1][15]

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude aryl ketone via column chromatography or recrystallization.

Causality and Validation:

-

Why a Lewis Acid? A strong Lewis acid like AlCl₃ is required to activate the acyl chloride. It coordinates to the chlorine atom, facilitating its departure and generating a highly electrophilic acylium ion (R-C≡O⁺), which is the active electrophile in the substitution.[13] A stoichiometric amount is needed as the product ketone also complexes with AlCl₃.[14]

-

Why the specific quench? The quench into ice and acid is critical for safety and product isolation. It hydrolyzes the reactive aluminum complexes in a controlled manner and protonates the aluminum salts, making them water-soluble for easy removal during the extraction phase.[1]

-

Self-Validation: The reaction can be followed by TLC. A successful reaction will show the consumption of the aromatic substrate and the formation of a new, more polar ketone product. The final structure should be confirmed by spectroscopic methods.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Bromo-3-trifluoromethyl-benzoyl chloride | 1214376-97-2 [sigmaaldrich.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. chemistrystudent.com [chemistrystudent.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. benchchem.com [benchchem.com]

- 13. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 14. Friedel-Crafts Acylation [organic-chemistry.org]

- 15. Organic Syntheses Procedure [orgsyn.org]